molecular formula C11H18N2O2 B2493178 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole CAS No. 2320195-96-6

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole

Cat. No. B2493178
CAS RN: 2320195-96-6
M. Wt: 210.277
InChI Key: NVWFZINGUZKRNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole often involves multi-step synthetic routes, including ring-opening, cyclization, substitution, and Mannich reactions. These methods allow for the introduction of various substituents into the isoxazole ring, thereby modifying its chemical properties for specific applications (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is typically characterized using techniques such as spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. Density Functional Theory (DFT) calculations, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, provide insights into the electronic structure and reactivity of these molecules (Wu et al., 2022).

Chemical Reactions and Properties

Isoxazole compounds participate in various chemical reactions, such as relay catalytic cascade reactions, which facilitate the synthesis of functionalized pyrroles and pyridinium salts. These reactions are essential for the introduction of substituents at strategic positions, significantly impacting the chemical properties and reactivity of the resulting compounds (Galenko et al., 2015).

Future Directions

For more detailed information, you can refer to the Ambeed product link .

properties

IUPAC Name

4-[(3-methoxypiperidin-1-yl)methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9-10(6-12-15-9)7-13-5-3-4-11(8-13)14-2/h6,11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFZINGUZKRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole

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